

IUPAC name for 3-(Bromomethyl)nonane

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Compound of Interest

Compound Name: 3-(Bromomethyl)nonane

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An In-depth Technical Guide to 1-Bromo-2-ethyloctane

Abstract

This technical guide provides a comprehensive overview of the chemical compound with the systematic IUPAC name 1-Bromo-2-ethyloctane, which is structurally represented by the formula C₁₀H₂₁Br. The initial query, referencing "**3-(Bromomethyl)nonane**," describes a structure for which the preferred IUPAC name, based on the longest carbon chain containing the functional group, is 1-Bromo-2-ethyloctane. This document details its chemical and physical properties, spectroscopic data, and potential synthetic routes. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols and visual representations of key concepts to facilitate understanding and application.

IUPAC Nomenclature and Structural Elucidation

The naming of haloalkanes under the International Union of Pure and Applied Chemistry (IUPAC) system prioritizes the longest continuous carbon chain that contains the halogen atom. [1][2][3] For the structure corresponding to the user's query, CH₃CH₂CH(CH₂Br)(CH₂)₅CH₃, the longest carbon chain is not the nine-carbon nonane backbone. Instead, the longest continuous chain incorporating the carbon atom bonded to the bromine atom is an eight-carbon chain (octane).

Following IUPAC rules for nomenclature:[4][5][6][7][8]

Foundational & Exploratory



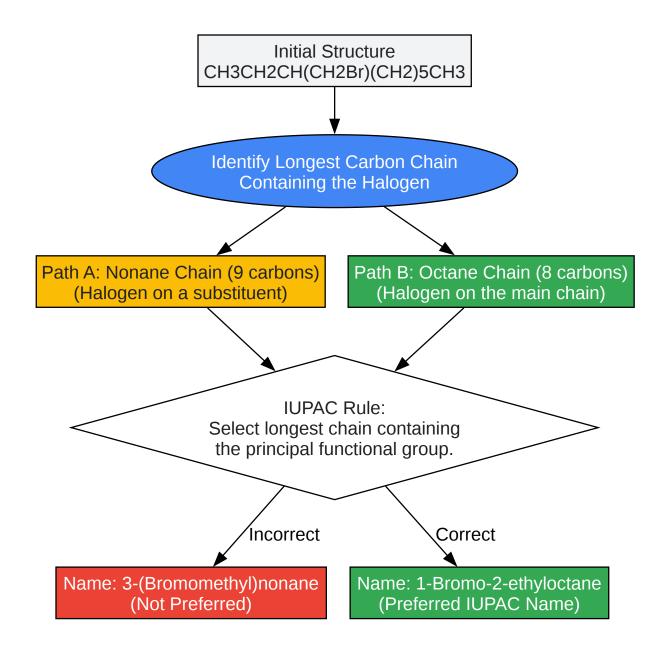


- Identify the parent hydrocarbon chain: The longest continuous chain of carbon atoms containing the halogen is eight carbons long, making the parent alkane "octane".
- Number the atoms in the parent chain: Numbering begins at the end that gives the carbon atom bonded to the bromine atom the lowest possible number. In this case, the brominated carbon is designated as position 1.
- Identify and number the substituents: An ethyl group (-CH₂CH₃) is present on the second carbon of the octane chain.
- Write the name as a single word: The substituents are listed in alphabetical order. Therefore, the correct and preferred IUPAC name for this compound is 1-Bromo-2-ethyloctane.

While "3-(Bromomethyl)nonane" accurately describes the connectivity of the atoms, it is not the preferred IUPAC name because it is based on a shorter parent chain than the one containing the primary functional group.[9][10]

Below is a diagram illustrating the logical process for determining the correct IUPAC name.





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Figure 1: IUPAC Naming Logic for 1-Bromo-2-ethyloctane.

Physicochemical and Spectroscopic Data

Quantitative data for 1-Bromo-2-ethyloctane is not widely available; however, properties can be estimated based on similar branched haloalkanes. The following tables summarize key computed and expected properties.

Table 1: Physicochemical Properties of 1-Bromo-2-ethyloctane



Property	Value	Source
Molecular Formula	C10H21Br	-
Molecular Weight	221.18 g/mol	[11]
Canonical SMILES	CCCCC(CC)CBr	[12]
InChI	InChI=1S/C10H21Br/c1-3-5-6- 8-10(9-11)7-4-2/h10H,3-9H2,1- 2H3	[12]
Appearance	Colorless to pale yellow liquid (expected)	-
Boiling Point	~215-225 °C (estimated)	-
Density	~1.05-1.15 g/cm³ (estimated)	-
Solubility	Insoluble in water; Soluble in organic solvents (e.g., ether, ethanol, chloroform)	-

Table 2: Predicted Spectroscopic Data for 1-Bromo-2-ethyloctane

Spectroscopy	Predicted Data	
¹ H-NMR	δ ~3.4 ppm (doublet, 2H, -CH2Br); δ ~0.8-1.6 ppm (multiplets, remaining 19H, alkyl protons)	
¹³ C-NMR	δ ~35-40 ppm (-CH ₂ Br); δ ~10-40 ppm (other aliphatic carbons)	
IR Spectroscopy	~2850-2960 cm ⁻¹ (C-H stretch); ~1465 cm ⁻¹ (C-H bend); ~650 cm ⁻¹ (C-Br stretch)	
Mass Spectrometry	Molecular ion peaks at m/z 220 and 222 (due to ⁷⁹ Br and ⁸¹ Br isotopes in ~1:1 ratio); Fragmentation pattern showing loss of Br (m/z 141) and subsequent alkyl fragments.	



Synthesis and Experimental Protocols

1-Bromo-2-ethyloctane can be synthesized from its corresponding alcohol, 2-ethyloctan-1-ol, via nucleophilic substitution. A common and effective method is the Appel reaction or treatment with phosphorus tribromide (PBr₃).

Synthesis of 1-Bromo-2-ethyloctane from 2-Ethyloctan-1-ol

Reaction: $3 \text{ R-OH} + \text{PBr}_3 \rightarrow 3 \text{ R-Br} + \text{H}_3\text{PO}_3$ (where R = 2-ethyloctyl)

Detailed Experimental Protocol:

- Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a
 dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes). The
 apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).
- Reagents: 2-ethyloctan-1-ol (0.1 mol, 15.83 g) is dissolved in anhydrous diethyl ether (100 mL) in the reaction flask and cooled to 0 °C in an ice bath.
- Reaction: Phosphorus tribromide (PBr₃) (0.04 mol, 10.82 g, 3.7 mL) is added dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 10 °C.
- Reflux: After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature. The reaction mixture is then gently heated to reflux for 2-3 hours to ensure the reaction goes to completion.
- Workup: The mixture is cooled to room temperature and then slowly poured over crushed ice (200 g) with vigorous stirring. The organic layer is separated using a separatory funnel.
- Washing: The organic layer is washed sequentially with cold water (2 x 50 mL), saturated sodium bicarbonate solution (50 mL, to neutralize any remaining acid), and finally with brine (50 mL).
- Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.



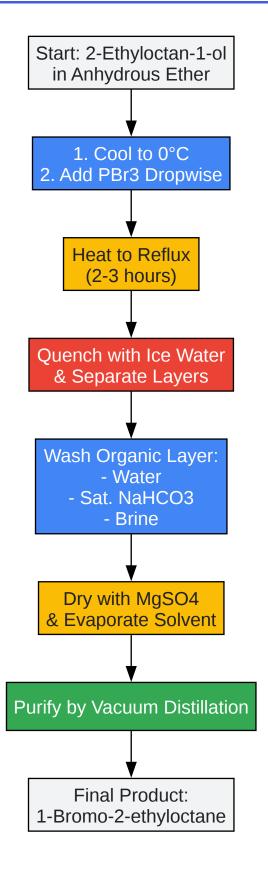




• Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure 1-Bromo-2-ethyloctane.

The following diagram illustrates the general workflow for this synthesis.





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Figure 2: Experimental Workflow for the Synthesis of 1-Bromo-2-ethyloctane.



Reactivity and Applications in Drug Development

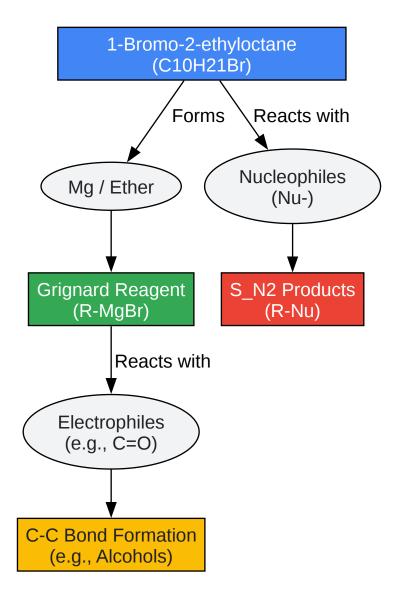
As a primary alkyl bromide, 1-Bromo-2-ethyloctane is a versatile intermediate in organic synthesis. Its reactivity is dominated by the carbon-bromine bond.

- Nucleophilic Substitution (Sn2) Reactions: The primary carbon bonded to the bromine is susceptible to attack by a wide range of nucleophiles (e.g., cyanides, azides, alkoxides, amines), making it a valuable building block for introducing the 2-ethyloctyl moiety into larger molecules. This is particularly useful in medicinal chemistry for creating analogues of lead compounds to probe structure-activity relationships (SAR). The branched alkyl chain can enhance lipophilicity, potentially improving membrane permeability and metabolic stability of a drug candidate.
- Grignard Reagent Formation: It can react with magnesium metal in anhydrous ether to form
 the corresponding Grignard reagent, (2-ethyloctyl)magnesium bromide. This organometallic
 reagent is a powerful carbon nucleophile used to form new carbon-carbon bonds by reacting
 with electrophiles like aldehydes, ketones, and esters.

While there are no specific, widely documented applications of 1-Bromo-2-ethyloctane in signaling pathways, its role as a lipophilic alkylating agent means it could be used to synthesize probes or inhibitors for enzymes with hydrophobic active sites. The 2-ethyloctyl group is a common structural motif in surfactants and plasticizers, and its incorporation into bioactive molecules is a strategy for modulating pharmacokinetic properties.[13]

The diagram below illustrates the central role of 1-Bromo-2-ethyloctane as a synthetic intermediate.





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Figure 3: Key Reaction Pathways of 1-Bromo-2-ethyloctane.

Conclusion

1-Bromo-2-ethyloctane, the correct IUPAC name for the structure described by "3-(Bromomethyl)nonane," is a primary haloalkane with significant potential as a synthetic intermediate. Its value lies in its ability to undergo nucleophilic substitution and form organometallic reagents, thereby serving as a building block for introducing the branched, lipophilic 2-ethyloctyl group. This guide provides the foundational chemical data, detailed synthetic protocols, and an overview of its reactivity to support its application in chemical research and drug discovery.



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